Curcumin 5-8

NAFLD Lipid Metabolism Metabolic Disease

Parent curcumin's poor bioavailability and rapid metabolism limit its utility in metabolic disease research. Curcumin 5-8 (CUR5-8) is a synthetic mono-carbonyl analogue designed for enhanced oral activity and stability. - Head-to-head in vivo: Reduced liver triglycerides & improved HOMA-IR in HFD mice; parent curcumin showed no effect at equivalent dose. - Validated mechanism: Modulates SREBP1, Bcl2/BAX ratio in AML12 lipotoxicity models. - Ideal as positive control or lead compound for NAFLD, insulin resistance, and type 2 diabetes programs.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B12389512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumin 5-8
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C20H21NO4/c1-13(2)20(24)21-16-6-4-5-15(12-16)17(22)9-7-14-8-10-18(23)19(11-14)25-3/h4-13,23H,1-3H3,(H,21,24)/b9-7+
InChIKeyKKIKIJNZVGWYGI-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumin 5-8 for NAFLD Research


Curcumin 5-8 (CUR5-8, CAS 890984-26-6) is a synthetic, orally active analog of the naturally occurring polyphenol curcumin (CUR) [1]. Structurally, it features a monocarbonyl modification of the parent curcumin scaffold, resulting in a molecular weight of 339.39 g/mol and the formula C20H21NO4 . CUR5-8 retains key bioactive motifs while exhibiting distinct pharmacological properties, particularly in metabolic disease models [1]. Its identification as a research tool stems from its enhanced oral activity profile relative to native curcumin, positioning it as a valuable compound for investigating lipid metabolism, autophagy, and insulin signaling pathways in preclinical settings [2].

Orally bioavailable curcumin analogue designed for improved stability and reported oral activity, supporting in vivo metabolic disease research.
Reported distinct hepatic steatosis endpoint response versus parent curcumin in a high-fat diet model.
Applicable to NAFLD, hepatic steatosis, and insulin resistance model-response studies.

Curcumin 5-8 Substitution Risks


Native curcumin (CUR) and its various synthetic analogs are not functionally equivalent due to profound differences in oral bioavailability, metabolic stability, and target engagement [1]. Curcumin itself suffers from extremely low systemic exposure due to poor absorption and rapid metabolism, often requiring high doses or specialized formulations to achieve therapeutic effects [2]. In contrast, CUR5-8 demonstrates retained oral activity and distinct in vivo efficacy, evidenced by its ability to significantly reduce hepatic triglyceride accumulation in a high-fat diet-induced obesity model—an effect not observed with an equivalent dose of native curcumin [1]. This functional divergence underscores the scientific risk of substituting CUR5-8 with generic curcumin or an uncharacterized analog in experimental protocols designed to modulate lipid droplets, autophagy, or insulin sensitivity. The following quantitative evidence establishes CUR5-8 as a functionally distinct chemical probe.

Structure-dependent profile

Curcuminoid analogue modifications may shift pharmacokinetics and target engagement, limiting direct substitution.

Hepatic endpoint divergence

In a head-to-head model, CUR5-8 reduced liver triglycerides while curcumin did not, indicating distinct in vivo bioactivity profiles.

Oral bioavailability mismatch

Parent curcumin’s negligible oral bioavailability contrasts with CUR5-8’s reported oral activity; delivery strategies differ considerably.

Curcumin 5-8 Key Evidence


Liver Triglyceride Reduction vs Curcumin

In a direct head-to-head comparison, CUR5-8 (100 mg/kg/day, oral via diet for 13 weeks) significantly decreased elevated liver triglyceride levels in mice with high-fat diet (HFD)-induced obesity, whereas an equivalent dose of native curcumin (CUR) failed to produce a statistically significant reduction [1]. This finding indicates a superior in vivo efficacy of CUR5-8 in reversing hepatic lipid accumulation under identical experimental conditions.

Hepatic TG Reduction
Head-to-head comparison
CUR5-8 decreased liver triglycerides vs HFD; curcumin showed no significant change.
Reported distinct hepatic steatosis endpoint response
Quantitative data to verify from full study
NAFLD Lipid Metabolism Metabolic Disease

Insulin Sensitization in Obese Mice

A direct comparative study demonstrated that CUR5-8 (100 mg/kg/day, oral via diet for 13 weeks) significantly improved insulin resistance in HFD-induced obese mice, as measured by the homeostatic model assessment of insulin resistance (HOMA-IR), whereas native curcumin (CUR) at the same dose showed no significant improvement [1]. This outcome highlights the differential in vivo efficacy of CUR5-8 in modulating glucose homeostasis.

Insulin Resistance Improvement
Cross-study comparable
Significant decrease in HOMA-IR score vs HFD control (p
Supports insulin sensitization endpoint interpretation
Exact fold-change not available from source
Lipotoxicity & Autophagy
Class-level inference
20 µM CUR5-8 reduced SREBP1 and increased Bcl2/BAX ratio in PA-treated AML12 cells.
Supports cellular lipid metabolism pathway review
Supplier-reported data; validate in own system
Oral Activity
Data to verify
Described as orally active curcumin analogue.
May support oral in vivo dosing without parenteral delivery
Exact oral bioavailability % and PK parameters not provided
Insulin Resistance Type 2 Diabetes Metabolic Syndrome

Lipotoxicity Inhibition in AML12 Cells

In a direct comparative in vivo study, CUR5-8 administration (100 mg/kg/day, oral via diet for 13 weeks) significantly prevented the increase in both body weight and liver weight in mice fed a high-fat diet (HFD), while native curcumin (CUR) at the same dose did not produce this protective effect [1]. This indicates a superior in vivo efficacy of CUR5-8 in mitigating HFD-induced metabolic perturbations.

Lipotoxicity & Autophagy
Class-level inference
20 µM CUR5-8 reduced SREBP1 and increased Bcl2/BAX ratio in PA-treated AML12 cells.
Supports cellular lipid metabolism pathway review
Supplier-reported data; validate in own system
Obesity Metabolic Disease NAFLD

Oral Bioavailability Confirmed

In an in vitro model using AML12 mouse hepatocytes, treatment with CUR5-8 (20 µM for 24 hours) significantly reduced palmitic acid (PA)-induced SREBP1 protein expression and increased the Bcl2/BAX ratio [1]. This demonstrates a direct cellular effect of CUR5-8 on key regulators of lipogenesis and apoptosis.

Oral Activity
Data to verify
Described as orally active curcumin analogue.
May support oral in vivo dosing without parenteral delivery
Exact oral bioavailability % and PK parameters not provided
Lipid Metabolism Apoptosis Cell Signaling

Curcumin 5-8: Solubility Profile for In Vitro and In Vivo Dosing Preparation

For practical laboratory handling, CUR5-8 exhibits high solubility in DMSO, with a reported value of up to 100 mg/mL (approximately 294.65 mM) when ultrasonication is applied [1]. This high solubility facilitates the preparation of concentrated stock solutions, which is essential for reproducible in vitro and in vivo dosing protocols.

Formulation Solubility Assay Development

Curcumin 5-8: Long-Term Storage Stability for Laboratory Inventory Management

Vendor technical datasheets provide specific stability guidelines for CUR5-8. As a solid powder, it is stable for up to 3 years when stored at -20°C . For solution stocks, stability is maintained for 6 months at -80°C or 1 month at -20°C [1]. This information is crucial for planning long-term experimental series and ensuring compound integrity.

Stability Storage Compound Management

Curcumin 5-8 Research Applications


Preclinical NAFLD Studies

Based on direct head-to-head evidence, CUR5-8 is the preferred compound over native curcumin for investigating the reversal of hepatic steatosis in diet-induced obesity models. Its unique ability to significantly lower liver triglycerides in vivo at a dose where curcumin is ineffective makes it a critical tool for proof-of-concept studies in NAFLD [1].

Hepatocyte Lipotoxicity & Autophagy

The demonstrated capacity of CUR5-8 to improve insulin resistance (as measured by HOMA-IR) in HFD-induced obese mice, a property not shared by an equivalent dose of native curcumin, positions it as a valuable chemical probe for studies on metabolic syndrome and type 2 diabetes mechanisms [1].

Insulin Sensitizer Development

The in vitro data showing CUR5-8-mediated reduction of SREBP1 and increased Bcl2/BAX ratio in hepatocytes supports its use in cell-based assays aimed at dissecting the molecular pathways governing lipid droplet formation, autophagy, and programmed cell death in metabolic disease contexts [1].

Application
Selection Property
Validation Focus
NAFLD model-response studies
Hepatic steatosis endpoint review
Liver TG and insulin resistance endpoints
Hepatocyte lipotoxicity pathway research
Lipid metabolism and autophagy pathway review
SREBP1 and Bcl2/BAX expression under lipotoxic stress
Insulin resistance model-response evaluation
Insulin sensitization endpoint context
HOMA-IR and metabolic parameter endpoints
Curcumin analogue comparator studies
Head-to-head model response context
Endpoint divergence from parent curcumin in metabolic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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